molecular formula C17H13NO3 B2577858 8-Methoxy-2-phenylquinoline-4-carboxylic acid CAS No. 489-75-8

8-Methoxy-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2577858
CAS No.: 489-75-8
M. Wt: 279.295
InChI Key: ASHDEYOBUFZOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-phenylquinoline-4-carboxylic acid typically involves the condensation of 2-phenylquinoline-4-carboxylic acid with methoxy-substituted benzene derivatives under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

8-Methoxy-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 8-Hydroxy-2-phenylquinoline-4-carboxylic acid
  • 8-Methyl-2-phenylquinoline-4-carboxylic acid

Comparison: 8-Methoxy-2-phenylquinoline-4-carboxylic acid is unique due to the presence of a methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

8-methoxy-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-15-9-5-8-12-13(17(19)20)10-14(18-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHDEYOBUFZOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An anhydrous THF (50 ml) solution containing 4.0 g of methyl 2-phenyl-8-methoxyquinoline-4-carboxylate formed from 2-phenyl-8-methoxyquinoline-4-carboxylic acid in a usual manner was added to guanidine formed from 6.50 g of guanidine hydrochloride in the same manner as in [C] of Example 1 at room temperature. Subsequently, the mixture was heat-refluxed for 3 hours, and cooled to room temperature. The reaction mixture was then concentrated under reduced pressure, and ice water was added to the residue. The precipitate formed was collected by filtration, washed with ethyl ether, and dried to obtain 3.59 of the above-mentioned compound as a white crystal. m.p. 232°-235° C. (decomp.)
Name
methyl 2-phenyl-8-methoxyquinoline-4-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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